N-(4-acetylphenyl)quinoline-8-sulfonamide
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Overview
Description
N-(4-acetylphenyl)quinoline-8-sulfonamide is a compound that belongs to the class of quinoline-sulfonamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with a sulfonamide group and an acetylphenyl group, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
N-(4-acetylphenyl)quinoline-8-sulfonamide primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) enzymes . These enzymes play a crucial role in the pathophysiology of Alzheimer’s disease (AD), a multifactorial neurodegenerative disease .
Mode of Action
The compound interacts with its targets, ChE and MAO, by inhibiting their activity . The in vitro results showed that similar compounds exhibited potent inhibitory effects against these specific enzymes . The inhibition of these enzymes can raise the level of MAO and AChE in the presynaptic cleft and improve signaling .
Biochemical Pathways
The compound affects the biochemical pathways related to the production and degradation of acetylcholine (ACh), a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . By inhibiting ChE and MAO, the compound can potentially increase the levels of ACh in the brain, thereby improving cognitive functions .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of cognitive functions. By inhibiting ChE and MAO, the compound increases the levels of ACh in the brain, which can potentially improve cognitive abilities such as learning, memory, perception, and problem-solving .
Biochemical Analysis
Biochemical Properties
N-(4-acetylphenyl)quinoline-8-sulfonamide has been identified as a modulator of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in ATP generation and critical for cancer metabolism . The compound interacts with PKM2, shifting it between highly active and less active states .
Cellular Effects
In cellular processes, this compound has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution . It exhibits more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with PKM2, leading to changes in the enzyme’s activity and subsequently influencing cellular metabolism .
Temporal Effects in Laboratory Settings
Its ability to modulate PKM2 suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the glycolytic pathway through its interaction with PKM2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)quinoline-8-sulfonamide typically involves the reaction of 4-acetylphenylamine with quinoline-8-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline-sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline-sulfonamide derivatives, and various substituted quinoline-sulfonamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
N-(4-acetylphenyl)quinoline-8-sulfonamide can be compared with other quinoline-sulfonamide derivatives:
Properties
IUPAC Name |
N-(4-acetylphenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-12(20)13-7-9-15(10-8-13)19-23(21,22)16-6-2-4-14-5-3-11-18-17(14)16/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZZKRJGHZRDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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